molecular formula C14H9N9O2S B5234452 5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5234452
M. Wt: 367.35 g/mol
InChI Key: NEYZPUSOACPWMQ-UHFFFAOYSA-N
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Description

5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features both nitro and tetrazole functional groups. This compound is of significant interest due to its potential applications in various fields, including material science, medicinal chemistry, and industrial processes. The presence of multiple nitrogen atoms and aromatic rings contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the introduction of the tetrazole moiety through cycloaddition reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and energetic materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and tetrazole groups can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and nitroaromatic compounds. Compared to these, 5-{[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the combination of both nitro and tetrazole groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 5-Nitro-1,2,4-triazole-3-one
  • 4-Nitro-5-dinitromethyl-1,2,3-triazole
  • 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole

This compound’s unique structure allows for a wide range of applications and reactivity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

5-[2-nitro-4-(tetrazol-1-yl)phenyl]sulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N9O2S/c24-23(25)12-8-11(21-9-15-17-19-21)6-7-13(12)26-14-16-18-20-22(14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYZPUSOACPWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)N4C=NN=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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